2'-Chloro-3-(4-methylphenyl)propiophenone
Overview
Description
2'-Chloro-3-(4-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H15ClO and its molecular weight is 258.74 g/mol. The purity is usually 95%.
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Future Directions
Mechanism of Action
Target of Action
As a derivative of propiophenone , it may interact with similar biological targets
Mode of Action
Propiophenones, in general, can undergo reactions such as the formation of oximes and hydrazones . In these reactions, the ketone group in the propiophenone reacts with hydroxylamine or hydrazine to form oximes or hydrazones, respectively . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
For instance, propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . This suggests that 2’-Chloro-3-(4-methylphenyl)propiophenone might also be involved in Friedel–Crafts reactions in biochemical pathways.
Pharmacokinetics
Its molecular weight is 25874 , which is within the range generally favorable for oral bioavailability
Result of Action
The molecular and cellular effects of 2’-Chloro-3-(4-methylphenyl)propiophenone’s action are not well-documented. As a derivative of propiophenone, it may share some of its properties. For instance, propiophenone undergoes one rapid chlorination, followed by rapid hydrolysis that competes with the second chlorination, and then slow further oxidation of the α-hydroxypropiophenone
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Chloro-3-(4-methylphenyl)propiophenone. For instance, its boiling point is 377ºC at 760 mmHg
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUHWQIYTRFWJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644135 | |
Record name | 1-(2-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-95-1 | |
Record name | 1-(2-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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